2,4-DIETHYL 5-CYCLOPENTANEAMIDO-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIETHYL 5-CYCLOPENTANEAMIDO-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a chemical compound with the molecular formula C₁₇H₂₃NO₅S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of ester and amide functional groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 5-CYCLOPENTANEAMIDO-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Ester Groups: The ester groups are introduced by esterification reactions, typically using diethyl carbonate or similar reagents.
Amidation: The amide group is introduced by reacting the intermediate compound with cyclopentylcarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-DIETHYL 5-CYCLOPENTANEAMIDO-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols and amines.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
2,4-DIETHYL 5-CYCLOPENTANEAMIDO-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-DIETHYL 5-CYCLOPENTANEAMIDO-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate: Similar structure but with an amino group instead of the cyclopentylcarbonylamino group.
Diethyl 3-methylthiophene-2,4-dicarboxylate: Lacks the amide group, making it less complex.
Uniqueness
2,4-DIETHYL 5-CYCLOPENTANEAMIDO-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is unique due to the presence of both ester and amide functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C17H23NO5S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
diethyl 5-(cyclopentanecarbonylamino)-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C17H23NO5S/c1-4-22-16(20)12-10(3)13(17(21)23-5-2)24-15(12)18-14(19)11-8-6-7-9-11/h11H,4-9H2,1-3H3,(H,18,19) |
InChI Key |
JLEUNDXVJQYPGL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2CCCC2 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.